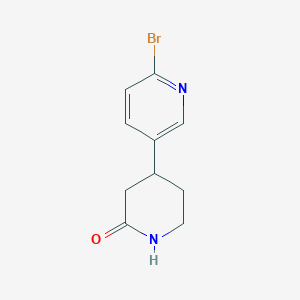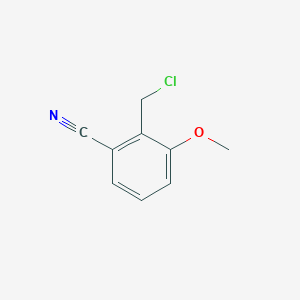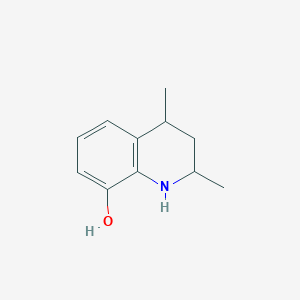
2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a quinoline ring system with two methyl groups at positions 2 and 4, and a hydroxyl group at position 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 8 can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol include:
- 1,2,3,4-Tetrahydroquinolin-8-ol
- 2,4-Dimethylquinoline
- 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 8 and the methyl groups at positions 2 and 4 contribute to its unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2,4-dimethyl-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C11H15NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-5,7-8,12-13H,6H2,1-2H3 |
Clé InChI |
OYXRKHLGWPVTLY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC2=C1C=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12955860.png)
![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)



![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)
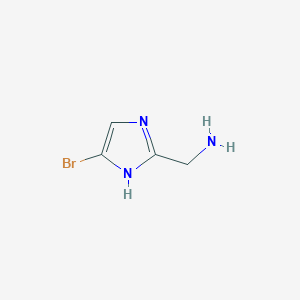

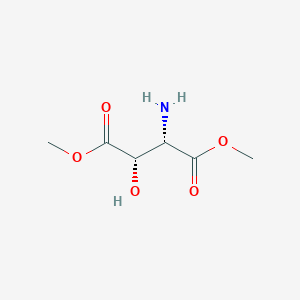
![(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one](/img/structure/B12955904.png)

